molecular formula C12H20N2O B14262088 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- CAS No. 137788-50-2

1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-

Cat. No.: B14262088
CAS No.: 137788-50-2
M. Wt: 208.30 g/mol
InChI Key: SHCKXJGSQBJHDT-UHFFFAOYSA-N
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Description

1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is a chemical compound with the molecular formula C12H19NO. It is an organic compound that belongs to the class of alcohols and amines. This compound is known for its unique structure, which includes a propanol backbone with a dimethylamino group and a phenylmethylamino group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with 4-(dimethylamino)benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can interact with the active site of enzymes, inhibiting or enhancing their function. Additionally, the phenylmethylamino group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 3-(dimethylamino)-: Similar in structure but lacks the phenylmethylamino group.

    3-(Dimethylamino)-1-phenyl-1-propanol: Contains a phenyl group but differs in the position of the amino group.

    1-Propanol, 3-amino-: Similar backbone but lacks the dimethylamino and phenylmethylamino groups.

Uniqueness

1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenylmethylamino groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

137788-50-2

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol

InChI

InChI=1S/C12H20N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h4-7,13,15H,3,8-10H2,1-2H3

InChI Key

SHCKXJGSQBJHDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCO

Origin of Product

United States

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